molecular formula C10H8ClNS B12114860 4-(4-Chlorophenyl)thiophen-2-amine

4-(4-Chlorophenyl)thiophen-2-amine

Cat. No.: B12114860
M. Wt: 209.70 g/mol
InChI Key: IWQZKLYDSWIDGA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)thiophen-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a 4-chlorophenyl group attached to the thiophene ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and biological activities.

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)thiophen-2-amine can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with chlorobenzene derivatives under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . Industrial production methods often utilize large-scale organic synthesis techniques, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-Chlorophenyl)thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)thiophen-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, it may interact with other molecular pathways, contributing to its analgesic properties.

Comparison with Similar Compounds

4-(4-Chlorophenyl)thiophen-2-amine can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-(4-Chlorophenyl)thiophen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9ClN2S
  • Molecular Weight : 232.72 g/mol
  • CAS Number : 101900-56-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as DNase I and lipoxygenase (5-LO), which are crucial in various biological processes.
  • Cell Signaling Modulation : It influences cell signaling pathways, impacting processes such as proliferation and apoptosis.
  • Anticancer Activity : The compound exhibits cytotoxic effects on cancer cell lines by disrupting microtubule dynamics and inducing apoptosis.

Anticancer Properties

Studies have demonstrated that this compound derivatives possess notable anticancer properties. For instance, a study reported that certain derivatives showed IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent antiproliferative effects .

CompoundCell LineIC50 (nM)
Compound 20MCF-750
Compound 18MDA-MB-23133

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that certain derivatives exhibit significant antimicrobial effects against various bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of 4-(4-Chlorophenyl)thiophen-2-amines. The compounds were found to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Case Studies

  • Inhibition of DNase I : A series of synthesized derivatives were tested for their ability to inhibit bovine pancreatic DNase I. Compounds exhibited varying degrees of inhibition, with some showing up to five-fold stronger activity compared to known inhibitors .
  • Dual Inhibition : Molecular docking studies revealed that certain derivatives act as dual inhibitors of both DNase I and lipoxygenase (5-LO), showcasing their potential as multi-target therapeutic agents .
  • Cytotoxicity in Cancer Cells : In vitro studies confirmed that several derivatives effectively induce apoptosis in cancer cells by disrupting tubulin polymerization, which is critical for cell division .

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

4-(4-chlorophenyl)thiophen-2-amine

InChI

InChI=1S/C10H8ClNS/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-6H,12H2

InChI Key

IWQZKLYDSWIDGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)N)Cl

Origin of Product

United States

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